Infigratinib phosphate is a novel anti-cancer compound primarily used for the treatment of cholangiocarcinoma, particularly in patients with fibroblast growth factor receptor 2 (FGFR2) alterations. It is marketed under the brand name Truseltiq and was granted accelerated approval by the U.S. Food and Drug Administration in May 2021. The compound functions as a selective and ATP-competitive inhibitor of multiple FGFR subtypes, specifically FGFR1, FGFR2, FGFR3, and FGFR4, which are implicated in various malignancies due to their role in cell proliferation and survival signaling pathways .
Infigratinib phosphate is classified as a small molecule drug. Its chemical formula is , with a molecular weight of approximately 658.47 g/mol . The compound's development was driven by the need for targeted therapies in cancers associated with FGFR mutations and fusions, which can lead to constitutive activation of signaling pathways that promote tumor growth .
The synthesis of Infigratinib phosphate involves several key steps using specific reagents and conditions. One notable method includes the reaction of 4-(4-ethylpiperazin-1-yl)-aniline with (6-chloropyrimidin-4-yl)-methyl-amine in dioxane under controlled heating conditions. The process typically requires purification through silica gel column chromatography to isolate the desired product in solid form.
This synthesis approach highlights the importance of careful temperature control and purification techniques to achieve high yields of Infigratinib phosphate .
Infigratinib phosphate exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The structural integrity allows Infigratinib phosphate to effectively bind to its target receptors, inhibiting their activity .
Infigratinib phosphate undergoes several key chemical reactions that contribute to its pharmacological profile. The primary reaction mechanism involves binding to the ATP-binding site of fibroblast growth factor receptors, thereby preventing autophosphorylation and downstream signaling.
The mechanism of action of Infigratinib phosphate centers on its role as an inhibitor of fibroblast growth factor receptor signaling pathways.
This mechanism underscores its therapeutic potential in treating cancers driven by aberrant FGFR signaling.
Infigratinib phosphate possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.
These properties are critical for understanding the drug's pharmacokinetics and bioavailability.
Infigratinib phosphate is primarily utilized in oncology for treating specific types of cancer associated with fibroblast growth factor receptor alterations.
The targeted nature of Infigratinib phosphate positions it as a significant advancement in precision medicine, offering hope for improved outcomes in challenging cancer cases .
Infigratinib phosphate (IUPAC name: 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea; phosphoric acid) is a small molecule tyrosine kinase inhibitor with the molecular formula C₂₆H₃₁Cl₂N₇O₃·H₃PO₄ and a molecular weight of 658.47 g/mol. The compound is registered under CAS number 1310746-10-1 for the phosphate salt and 872511-34-7 for the free base [1] [2]. Its chemical structure features a dichloro-dimethoxyphenyl scaffold linked to a methylurea group, connected via a pyrimidine ring to a 4-(4-ethylpiperazin-1-yl)aniline moiety. This configuration enables potent inhibition of fibroblast growth factor receptors (FGFRs).
Key physicochemical characteristics include:
Table 1: Molecular Identifiers of Infigratinib Phosphate
Property | Value |
---|---|
CAS Number (phosphate salt) | 1310746-10-1 |
CAS Number (free base) | 872511-34-7 |
Molecular Formula | C₂₆H₃₄Cl₂N₇O₇P |
Exact Mass | 658.4706 g/mol |
XLogP3-AA | 3.7 |
Hydrogen Bond Donor Count | 5 |
Hydrogen Bond Acceptor Count | 12 |
The synthetic route to infigratinib phosphate involves sequential functionalization of a pyrimidine core, as described in patent WO 2011071821 and subsequent process optimization studies [1] [3]. The current manufacturing route employs a three-step sequence:
Amination: 4,6-Dichloropyrimidine (165) undergoes selective amination at the C4 position with methylamine, yielding 4-chloro-6-(methylamino)pyrimidine (166) in 72% yield. This selectivity is achieved through controlled stoichiometry and temperature (50°C in iPrOH/H₂O).
Buchwald-Hartwig Coupling: Intermediate 166 reacts with 4-(4-ethylpiperazin-1-yl)aniline (167) under palladium catalysis. Optimized conditions use Pd₂(dba)₃/XPhos as the catalyst system, toluene as solvent, and Cs₂CO₃ as base at 100°C, providing diarylamine 168 in 43% yield after crystallization. Critical optimization involved ligand screening to suppress diarylation byproducts [3].
Urea Formation: Carbamoylation of the C4-amino group with 2,6-dichloro-3,5-dimethoxyphenyl isocyanate (169) in tetrahydrofuran at 25°C yields infigratinib free base. Subsequent phosphate salt formation in ethanol/water completes the synthesis. The final step's yield was improved from 24% to >65% through solvent optimization and controlled addition rates [3].
Table 2: Key Synthetic Steps and Optimization Parameters
Step | Reaction | Reagents/Conditions | Yield | Optimization Focus |
---|---|---|---|---|
1 | Selective amination | MeNH₂, iPrOH/H₂O, 50°C | 72% | Solvent polarity, temperature |
2 | C-N Coupling | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 100°C | 43% | Ligand selection, Pd leaching control |
3 | Urea formation & salt synth | 169, THF; then H₃PO₄ in EtOH/H₂O | 24-65% | Addition rate, anti-solvent choice |
Purity optimization strategies include:
Infigratinib phosphate exhibits complex solid-state behavior with multiple crystalline forms identified during development. Patent WO 2011071821 describes extensive polymorph screening that identified two anhydrous forms (I and II) and a monohydrate [1]. Form I, the commercial polymorph, displays superior stability and processability. Key crystallographic features include:
Polymorph stability relationships were established through slurry conversion experiments:
Table 3: Characteristics of Infigratinib Phosphate Solid Forms
Form | Crystallographic Features | Stability Profile | XRPD Peaks (°2θ) |
---|---|---|---|
Anhydrous I | Monoclinic, layered H-bonding network | Thermodynamically stable >35°C | 7.8°, 15.6°, 21.3° |
Anhydrous II | Triclinic, dimeric motifs | Converts to Form I at >35°C | 6.2°, 12.9°, 19.8° |
Monohydrate | Channel hydrate with water in lattice voids | Stable at 25°C/75% RH, dehydrates at <40% RH | 5.3°, 10.7°, 16.1° |
Critical pharmaceutical implications:
While infigratinib phosphate is the commercial form, multiple salt forms were investigated during development to optimize biopharmaceutical properties. The free base (weak base, pKa 8.9) forms stable salts with mineral and organic acids, including hydrochloride (CAS 1310746-15-6), mesylate (1310746-12-3), acetate (1310746-17-8), and phosphate (1310746-10-1) [1] [6].
Table 4: Comparative Properties of Infigratinib Salt Forms
Salt Form | Aqueous Solubility (mg/mL) | Hygroscopicity | Crystallinity | Oral Bioavailability (Rat) |
---|---|---|---|---|
Free base | 0.08 | Low | Polymorphic | 32% |
Phosphate | 11.7 | Moderate | Non-hygroscopic | 89% |
Hydrochloride | 8.2 | High | Amorphous tendency | 76% |
Mesylate | 15.3 | High | Crystalline | 82% |
Acetate | 22.1 | Very high | Hydrate-forming | 85% |
Phosphate salt selection was driven by:
Strategies to overcome phosphate-specific challenges:
Table 5: Approved and Alternative Names for Infigratinib Phosphate
Chemical Designation | Alternative Identifiers |
---|---|
Systematic IUPAC name | 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea phosphate |
Development codes | BGJ-398, BGJ398, NVP-BGJ398 |
Brand name | Truseltiq® (BridgeBio Pharma, Inc.) |
WHO International Nonproprietary Name | Infigratinib |
Chemical Abstracts Service (CAS) | 1310746-10-1 (phosphate salt) |
UNII identifier | 58BH47BV6S |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7